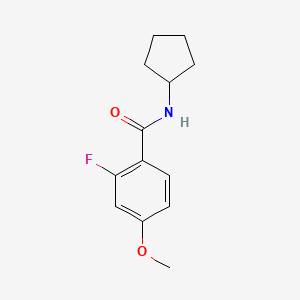
4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the development of cancer and neurodegenerative diseases. This compound has also been found to modulate the activity of certain receptors in the body, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the research on 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid. One of the areas of interest is the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields such as immunology and infectious diseases. Finally, the development of more cost-effective synthesis methods for this compound may increase its accessibility for research purposes.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves a multistep process that requires careful attention to detail. This compound has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation. Despite its high cost, this compound remains a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of 4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid involves a multistep process that starts with the reaction of piperidine with 2-bromoacetic acid to form 1-methylsulfonylpiperidine-2-carboxylic acid. This intermediate is then reacted with butyl lithium and trimethyl borate to produce this compound.
Aplicaciones Científicas De Investigación
4-(1-Methylsulfonylpiperidin-2-yl)butanoic acid has been extensively studied for its potential applications in various fields. It has been found to have anticancer properties and has been used in the development of cancer therapies. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
Propiedades
IUPAC Name |
4-(1-methylsulfonylpiperidin-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-16(14,15)11-8-3-2-5-9(11)6-4-7-10(12)13/h9H,2-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNOJXMUYRZSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)

![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)
![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)



![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-propylacetamide](/img/structure/B7637934.png)
![3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)

![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)